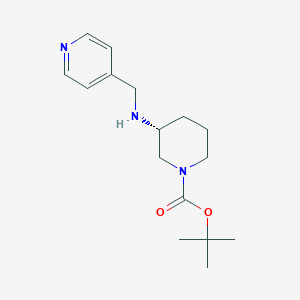

(R)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Descripción general

Descripción

“®-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also features a pyridine ring, which is a basic heterocyclic aromatic ring with wide applications in medicines, and an amino group attached to the pyridine ring, which could potentially contribute to its reactivity or biological activity .

Molecular Structure Analysis

The compound contains a piperidine ring, a pyridine ring, and a tert-butyl carboxylate group. The presence of these functional groups will influence the compound’s physical and chemical properties, including its reactivity, polarity, and interactions with biological targets .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the amino group, the pyridine ring, and the carboxylate group. The amino group can act as a nucleophile in reactions, while the pyridine ring can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyridine and piperidine rings could contribute to its aromaticity and basicity .Aplicaciones Científicas De Investigación

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology is instrumental in creating diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Synthetic Routes in Drug Production

The synthesis of vandetanib, a therapeutic agent, highlights the application of tert-butyl piperidine carboxylates in drug manufacturing. This process involves multiple steps, including substitution, deprotection, and cyclization, demonstrating the compound's role in creating complex drug molecules with high yield and commercial value (Mi, 2015).

Central Nervous System (CNS) Drug Synthesis

Functional chemical groups in heterocycles, such as the ones found in piperidine derivatives, have been identified as potential lead molecules for synthesizing compounds with CNS activity. These compounds show promise in treating a range of CNS disorders, from depression to convulsions, highlighting the significance of piperidine structures in developing new therapeutic agents (Saganuwan, 2017).

Food Toxicant Analysis

In the context of food safety, the analysis of heterocyclic amines like PhIP, which can form during cooking processes, is crucial. Piperidine compounds contribute to understanding the formation and fate of such toxicants, thereby aiding in assessing and mitigating health risks associated with dietary intake (Zamora & Hidalgo, 2015).

Dipeptidyl Peptidase IV Inhibitors

In the field of diabetes treatment, piperidine derivatives have been explored as inhibitors of Dipeptidyl Peptidase IV (DPP IV), a target for managing type 2 diabetes mellitus. This research underscores the versatility of piperidine-based compounds in developing antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Chemokine CCR3 Receptor Antagonists

Piperidine derivatives have been identified as antagonists for the chemokine receptor CCR3, offering a therapeutic approach for treating allergic diseases such as asthma and allergic rhinitis. The structural diversity of piperidine-based small molecule antagonists illustrates their potential in allergy treatment (Willems & IJzerman, 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, have been found to target the vascular endothelial growth factor receptor 1 (vegfr-1) in humans .

Mode of Action

These interactions could lead to changes in the conformation or activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the ph domain and the leucine-rich repeat protein phosphatase enzyme . This suggests that ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine may also affect these or related pathways.

Pharmacokinetics

Factors such as solubility, stability, and the ability to cross biological membranes can influence how much of the compound is absorbed into the body, how it is distributed among different tissues, how it is metabolized, and how it is excreted .

Result of Action

Based on its potential targets and pathways, it may affect cellular processes such as cell growth, differentiation, and survival .

Action Environment

The action, efficacy, and stability of ®-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-piperidine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUYCRLVNHYWHB-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

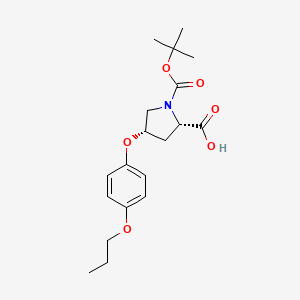

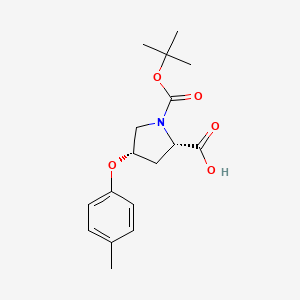

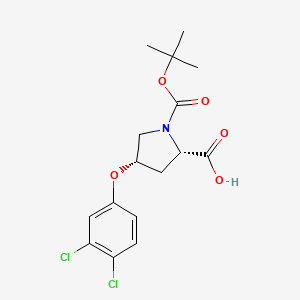

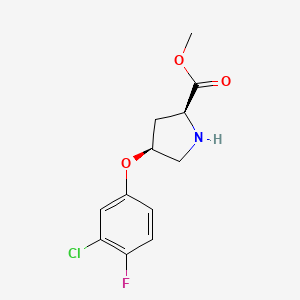

![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091537.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091546.png)

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B3091555.png)

![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091576.png)

![Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091579.png)

![Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate](/img/structure/B3091581.png)